(3-Bromophenyl)methyl 2-phenylquinoline-4-carboxylate
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Overview
Description
(3-Bromophenyl)methyl 2-phenylquinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)methyl 2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are employed to minimize environmental impact and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)methyl 2-phenylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert carbonyl groups to alcohols or amines.
Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction could produce quinoline-4-methanol derivatives .
Scientific Research Applications
(3-Bromophenyl)methyl 2-phenylquinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)methyl 2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could act as an inhibitor of histone deacetylases, leading to changes in gene expression and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Shares the quinoline core but lacks the bromophenyl group.
4-Hydroxyquinoline: Contains a hydroxyl group instead of the carboxylate ester.
Quinoline-4-carboxylic acid: A simpler derivative without the phenyl substituents.
Uniqueness
(3-Bromophenyl)methyl 2-phenylquinoline-4-carboxylate is unique due to the presence of both bromophenyl and phenyl groups, which can enhance its biological activity and chemical reactivity. This structural complexity allows for a broader range of applications compared to simpler quinoline derivatives .
Properties
Molecular Formula |
C23H16BrNO2 |
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Molecular Weight |
418.3 g/mol |
IUPAC Name |
(3-bromophenyl)methyl 2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C23H16BrNO2/c24-18-10-6-7-16(13-18)15-27-23(26)20-14-22(17-8-2-1-3-9-17)25-21-12-5-4-11-19(20)21/h1-14H,15H2 |
InChI Key |
ULWMOZZBQGDDAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC4=CC(=CC=C4)Br |
Origin of Product |
United States |
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